N-[3-(acetylamino)phenyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[3-(acetylamino)phenyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known by its chemical formula C20H21N3O4, is a fascinating compound with potential applications in various fields. Its structure consists of a pyrrolidine ring with an acetylamino-substituted phenyl group and a methoxy-substituted phenyl group. Let’s explore its properties and applications further.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the condensation of an appropriate amine (such as 3-aminophenylacetic acid) with 2-methoxybenzoyl chloride, followed by cyclization to form the pyrrolidine ring. The acetylamino group is introduced during the synthesis.
Reaction Conditions::Condensation: The reaction between the amine and benzoyl chloride typically occurs in an organic solvent (e.g., dichloromethane or chloroform) with a base (e.g., triethylamine) as a catalyst.
Cyclization: Cyclization can be achieved under acidic or basic conditions, depending on the specific synthetic route.
Industrial Production:: While industrial-scale production methods may vary, the synthetic steps mentioned above serve as a foundation for large-scale manufacturing.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Substitution reactions may occur at the phenyl rings or the pyrrolidine nitrogen.
Other Transformations: Further functional group modifications are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Major Products:: The specific products formed depend on the reaction conditions and the substituents present. Detailed analysis would require experimental data.
Scientific Research Applications
This compound has diverse applications:
Medicine: It might exhibit pharmacological activity, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: It could serve as an intermediate in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which N-[3-(acetylamino)phenyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare this compound with related pyrrolidine derivatives. Its unique combination of substituents contributes to its distinct properties.
Properties
Molecular Formula |
C20H21N3O4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H21N3O4/c1-13(24)21-15-6-5-7-16(11-15)22-20(26)14-10-19(25)23(12-14)17-8-3-4-9-18(17)27-2/h3-9,11,14H,10,12H2,1-2H3,(H,21,24)(H,22,26) |
InChI Key |
RMGAGBHTPWPYKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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